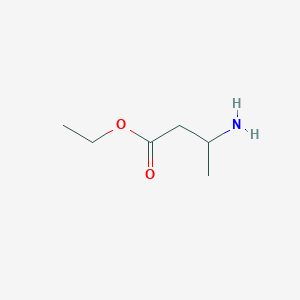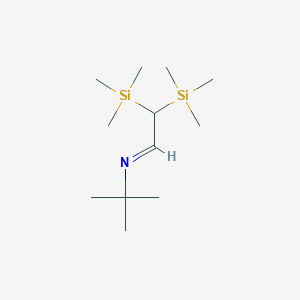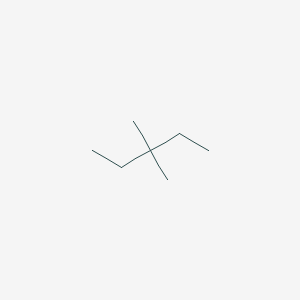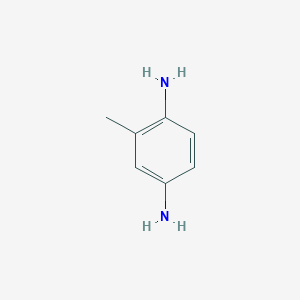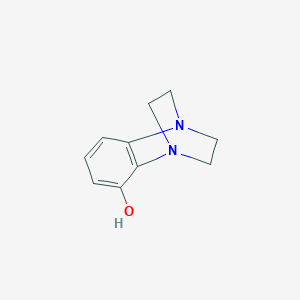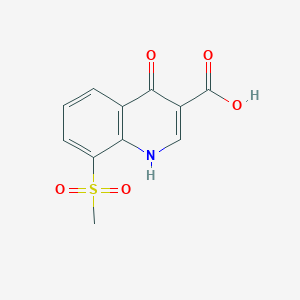
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21, and it is a saponin that is derived from the bark of the Quillaja saponaria tree. QS-21 has been found to have numerous biological activities, including anti-tumor, immunostimulatory, and adjuvant properties.
Aplicaciones Científicas De Investigación
QS-21 has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of vaccines. QS-21 has been found to be an effective adjuvant, which means that it enhances the immune response to a vaccine. This has led to the development of several vaccines that contain QS-21 as an adjuvant, including vaccines for malaria, HIV, and cancer.
In addition to its adjuvant properties, QS-21 has also been found to have anti-tumor activity. Studies have shown that QS-21 can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of cancer treatments.
Mecanismo De Acción
The exact mechanism of action of QS-21 is not fully understood, but it is believed to work by stimulating the immune system. QS-21 has been found to activate dendritic cells, which are specialized cells that play a key role in the immune response. When dendritic cells are activated by QS-21, they release cytokines, which are signaling molecules that stimulate the immune system to attack foreign substances, such as viruses or cancer cells.
Efectos Bioquímicos Y Fisiológicos
QS-21 has been found to have several biochemical and physiological effects. It has been shown to increase the production of antibodies, which are proteins that help to fight off infections. QS-21 has also been found to increase the production of T-cells, which are white blood cells that play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of QS-21 is its adjuvant properties, which make it an effective tool for the development of vaccines. However, QS-21 is a complex molecule that is difficult to synthesize, which can make it challenging to work with in the lab. In addition, QS-21 can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on QS-21. One area of research is in the development of new vaccines that contain QS-21 as an adjuvant. Another area of research is in the development of new cancer treatments that target the anti-tumor activity of QS-21. Additionally, researchers are exploring ways to improve the synthesis of QS-21, which could make it more widely available for use in scientific research.
Métodos De Síntesis
QS-21 is a complex molecule that is difficult to synthesize chemically. Therefore, it is typically extracted from the bark of the Quillaja saponaria tree. The extraction process involves boiling the bark in water and then separating the saponin from the other components of the bark. The extracted saponin is then purified using various chromatographic techniques.
Propiedades
Número CAS |
132664-52-9 |
|---|---|
Nombre del producto |
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- |
Fórmula molecular |
C11H9NO5S |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
8-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c1-18(16,17)8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
HXXKOHWIDQTXKG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
SMILES canónico |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
Sinónimos |
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



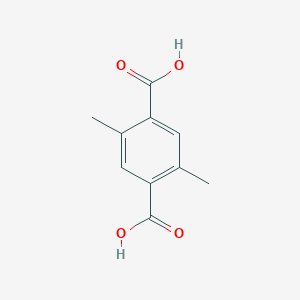
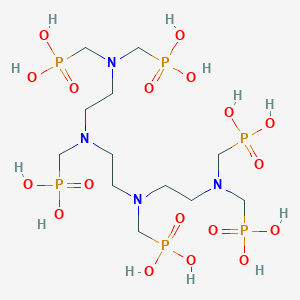
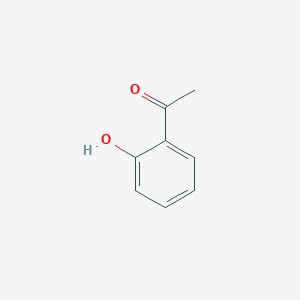
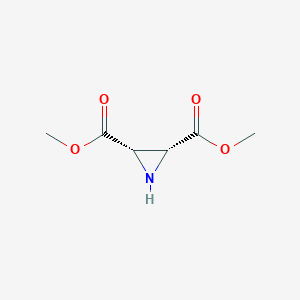
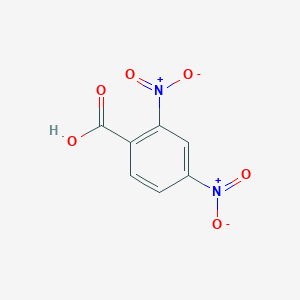
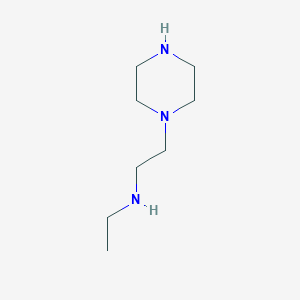
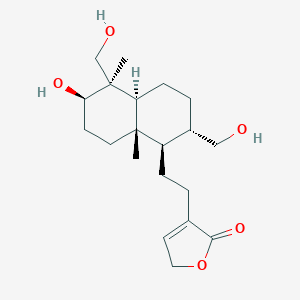
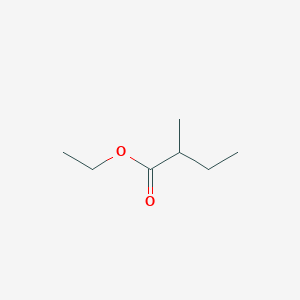
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
